molecular formula C21H31N3O2 B6012408 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine

1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine

Cat. No. B6012408
M. Wt: 357.5 g/mol
InChI Key: YEDREPPXGYLGSU-UHFFFAOYSA-N
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Description

1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine, also known as BPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine is not fully understood, but it is believed to act on various molecular targets in the body. 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been shown to interact with dopamine receptors, sigma receptors, and voltage-gated calcium channels, among others. These interactions can modulate neurotransmitter release, ion channel activity, and intracellular signaling pathways, leading to the observed effects of 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine.
Biochemical and Physiological Effects:
1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been shown to have various biochemical and physiological effects in the body. In neuroscience, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been found to increase dopamine release and prevent oxidative stress-induced neuronal damage. In cancer research, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been found to induce apoptosis and inhibit angiogenesis. In drug discovery, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been found to have good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized pharmacological profile. However, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine. In neuroscience, further studies are needed to elucidate the molecular targets and mechanisms of action of 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine, as well as its potential therapeutic applications in neurodegenerative diseases and other neurological disorders. In cancer research, further studies are needed to optimize the anticancer properties of 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine and to develop new derivatives with improved efficacy. In drug discovery, further studies are needed to explore the potential of 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine as a lead compound for developing new drugs with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine is a synthetic compound with potential therapeutic applications in various fields. Its well-characterized pharmacological profile and synthetic accessibility make it a promising lead compound for drug discovery. Further research is needed to fully understand the molecular targets and mechanisms of action of 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine, as well as its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine involves the reaction of piperazine with benzyl chloride and butyryl chloride in the presence of a base catalyst. The reaction yields 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine as a white crystalline powder, which can be purified by recrystallization.

Scientific Research Applications

1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been found to have anticancer properties and can be used to inhibit tumor growth. In drug discovery, 1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine can be used as a lead compound to develop new drugs with improved efficacy and safety.

properties

IUPAC Name

1-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-6-20(25)23-11-9-19(10-12-23)21(26)24-15-13-22(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDREPPXGYLGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}butan-1-one

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